molecular formula C20H34O3S B4290399 2-(dodecylsulfonyl)-1-phenylethanol

2-(dodecylsulfonyl)-1-phenylethanol

Cat. No.: B4290399
M. Wt: 354.5 g/mol
InChI Key: JMHNJKJFQXEXDH-UHFFFAOYSA-N
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Description

2-(Dodecylsulfonyl)-1-phenylethanol is a synthetic alcohol derivative characterized by a phenyl group at the C1 position and a dodecylsulfonyl (-SO₂C₁₂H₂₅) substituent at the C2 position.

Properties

IUPAC Name

2-dodecylsulfonyl-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O3S/c1-2-3-4-5-6-7-8-9-10-14-17-24(22,23)18-20(21)19-15-12-11-13-16-19/h11-13,15-16,20-21H,2-10,14,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHNJKJFQXEXDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCS(=O)(=O)CC(C1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(dodecylsulfonyl)-1-phenylethanol typically involves the sulfonation of dodecylbenzene followed by the reaction with phenylethanol. The process can be summarized in the following steps:

    Sulfonation of Dodecylbenzene: Dodecylbenzene is reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group, forming dodecylbenzenesulfonic acid.

    Reaction with Phenylethanol: The dodecylbenzenesulfonic acid is then reacted with phenylethanol under basic conditions to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(dodecylsulfonyl)-1-phenylethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under basic conditions.

Major Products Formed:

    Oxidation: Formation of 2-(dodecylsulfonyl)-1-phenylacetone or 2-(dodecylsulfonyl)-1-phenylacetic acid.

    Reduction: Formation of 2-(dodecylthio)-1-phenylethanol.

    Substitution: Formation of various substituted phenylethanol derivatives.

Scientific Research Applications

2-(dodecylsulfonyl)-1-phenylethanol has several applications in scientific research:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical processes.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of detergents, cosmetics, and personal care products.

Mechanism of Action

The mechanism of action of 2-(dodecylsulfonyl)-1-phenylethanol involves its interaction with biological membranes due to its amphiphilic structure. The dodecyl chain interacts with lipid bilayers, while the sulfonyl and phenylethanol groups can form hydrogen bonds and electrostatic interactions with membrane proteins and lipids. This can disrupt membrane integrity and function, leading to antimicrobial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(1H-Imidazol-1-yl)-1-phenylethanol

  • Structure : Imidazole ring at C2.
  • Molecular Weight : 188.23 g/mol .
  • Key Properties: Exhibits antifungal activity against Candida albicans and non-albicans species, with biphenyl ester derivatives showing higher efficacy than fluconazole .

2-(Dimethylamino)-1-phenylethanol

  • Structure: Dimethylamino (-N(CH₃)₂) group at C2.
  • Key Properties: Potential applications in central nervous system (CNS) targeting due to amino group basicity and blood-brain barrier permeability . Derivatives may serve as chiral intermediates in pharmaceutical synthesis .

2-(2-Hydroxyphenoxy)-1-phenylethanol

  • Structure: 2-Hydroxyphenoxy group at C2.
  • Key Properties :
    • Displays CYP450 inhibition promiscuity, inhibiting multiple enzyme isoforms, and binds tightly to plasma proteins (>95% bound) .
    • Poor intestinal absorption and moderate hepatotoxicity risks, limiting therapeutic use .

(R)-2-((4-Aminophenethyl)amino)-1-phenylethanol

  • Structure: 4-Aminophenethylamino group at C2.
  • Molecular Weight : 256.35 g/mol .
  • Key Properties :
    • Chiral specificity (R-configuration) makes it valuable for enantioselective synthesis, particularly in pharmaceuticals requiring precise stereochemistry .

Functional Group Impact on Properties

Sulfonyl vs. Imidazole/Amino Groups

  • Hydrophobicity: The dodecylsulfonyl chain would enhance lipid solubility, making the compound more surfactant-like than imidazole or amino derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(dodecylsulfonyl)-1-phenylethanol
Reactant of Route 2
2-(dodecylsulfonyl)-1-phenylethanol

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